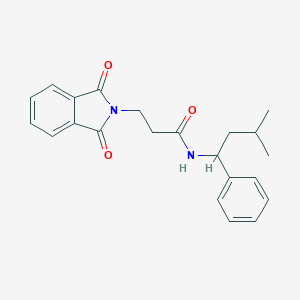
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can inhibit the growth of tumors in animal models. However, the compound has not yet been tested in human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential use as a drug delivery system. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer. Another direction is to study its potential use as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, the compound could be further studied for its potential use as a polymer additive to improve the mechanical properties of polymers. Finally, the compound could be studied for its potential use as a building block for the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide involves the reaction of 3-methyl-1-phenylbutan-1-amine with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with propanoic anhydride to yield the final product.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In materials science, it has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers. In organic synthesis, it has been studied for its potential use as a building block for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-19(16-8-4-3-5-9-16)23-20(25)12-13-24-21(26)17-10-6-7-11-18(17)22(24)27/h3-11,15,19H,12-14H2,1-2H3,(H,23,25) |
Clé InChI |
DWOQVEXHLCONEX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)